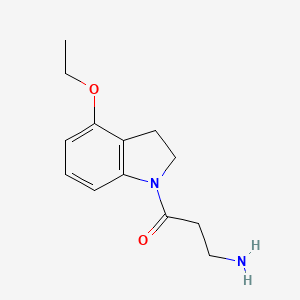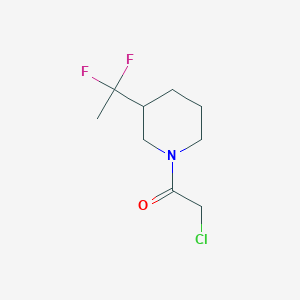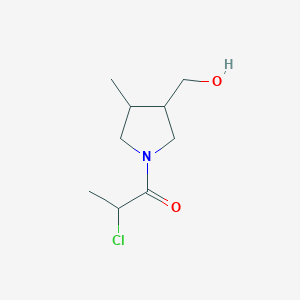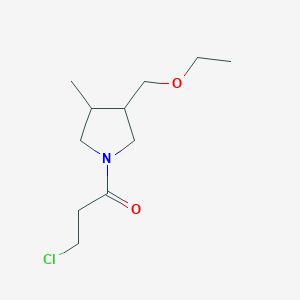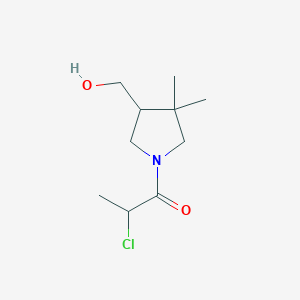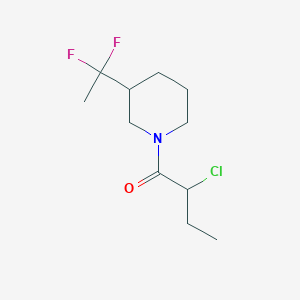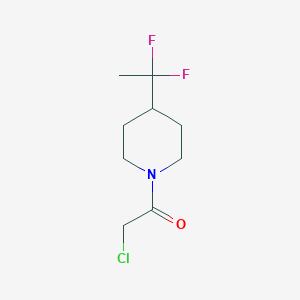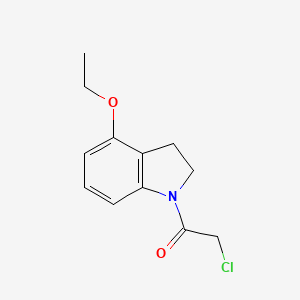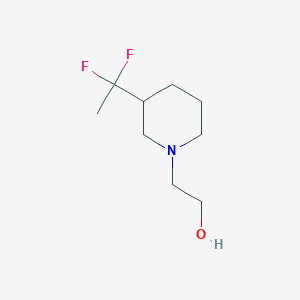
4-Bromo-6-(4-methoxyphenethyl)pyrimidine
Vue d'ensemble
Description
4-Bromo-6-(4-methoxyphenethyl)pyrimidine is a useful research compound. Its molecular formula is C13H13BrN2O and its molecular weight is 293.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antiviral Activity
Research by Hocková et al. (2003) involved the synthesis of 2,4-diamino-6-substituted pyrimidines, including bromo derivatives, to explore their antiviral activities. The study found that while these compounds showed minimal activity against DNA viruses, certain derivatives exhibited significant inhibitory effects on retrovirus replication, suggesting potential applications in antiretroviral therapy (Hocková et al., 2003).
Structural and Biological Activities
Xu et al. (2010) synthesized novel triazole compounds containing a pyrimidin-2-ylthio group, aiming to investigate their structural characteristics and biological activities. The synthesized compounds demonstrated some level of fungicidal and plant growth-regulating activities, which could be beneficial in agricultural applications (Xu et al., 2010).
Intermediate in Synthesis
Research by Hou et al. (2016) highlighted the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, emphasizing its importance as an intermediate in creating various pyrimidine derivatives. These derivatives have broad applications in pharmaceutical and chemical industries, showcasing the versatility of bromo-substituted pyrimidines in synthesizing biologically active compounds (Hou et al., 2016).
Biheterocycle Synthesis
Aquino et al. (2017) utilized 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one as a precursor for synthesizing a series of pyrimidine biheterocycles. These compounds, obtained through a series of chemical reactions including cyclocondensation, offer potential for diverse applications in medicinal chemistry and drug design (Aquino et al., 2017).
Anticancer Activity
Ren et al. (2019) explored the glycosylation of pyrimidine derivatives, leading to the synthesis of nucleoside analogs with potential anticancer activities. This research underscores the applicability of pyrimidine derivatives in developing novel therapeutic agents for cancer treatment (Ren et al., 2019).
Propriétés
IUPAC Name |
4-bromo-6-[2-(4-methoxyphenyl)ethyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-17-12-6-3-10(4-7-12)2-5-11-8-13(14)16-9-15-11/h3-4,6-9H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVXGPYAIZXDLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-ol](/img/structure/B1480995.png)
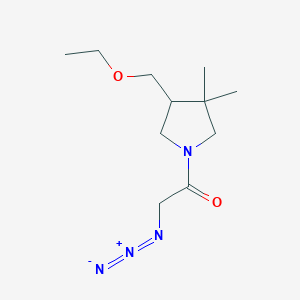
![2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1480997.png)

